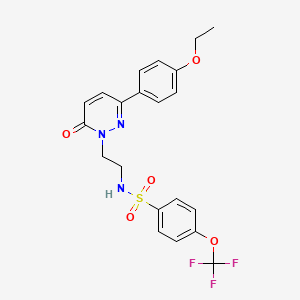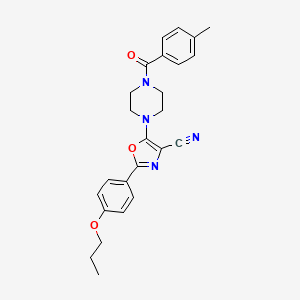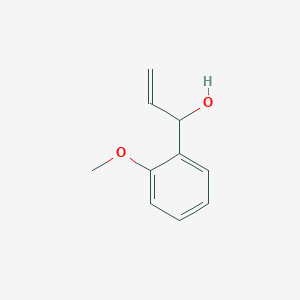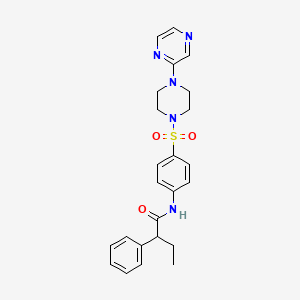
N,N-dimethyl-2-(N-methyl5,6-dichloropyridine-3-sulfonamido)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-2-(N-methyl5,6-dichloropyridine-3-sulfonamido)acetamide, also known as DMSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. DMSA is a sulfonamide derivative that has been synthesized using various methods.
Applications De Recherche Scientifique
N,N-dimethyl-2-(N-methyl5,6-dichloropyridine-3-sulfonamido)acetamide has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. N,N-dimethyl-2-(N-methyl5,6-dichloropyridine-3-sulfonamido)acetamide has also been investigated for its potential use as a diagnostic tool for various diseases such as cancer and Alzheimer's disease.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-2-(N-methyl5,6-dichloropyridine-3-sulfonamido)acetamide is not fully understood. However, it has been suggested that N,N-dimethyl-2-(N-methyl5,6-dichloropyridine-3-sulfonamido)acetamide may exert its pharmacological effects by inhibiting the activity of enzymes such as carbonic anhydrase and matrix metalloproteinases. N,N-dimethyl-2-(N-methyl5,6-dichloropyridine-3-sulfonamido)acetamide has also been shown to modulate the activity of various signaling pathways such as the nuclear factor kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
N,N-dimethyl-2-(N-methyl5,6-dichloropyridine-3-sulfonamido)acetamide has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N,N-dimethyl-2-(N-methyl5,6-dichloropyridine-3-sulfonamido)acetamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Furthermore, N,N-dimethyl-2-(N-methyl5,6-dichloropyridine-3-sulfonamido)acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N,N-dimethyl-2-(N-methyl5,6-dichloropyridine-3-sulfonamido)acetamide in lab experiments is its high purity and stability. N,N-dimethyl-2-(N-methyl5,6-dichloropyridine-3-sulfonamido)acetamide is also relatively easy to synthesize and has a low toxicity profile. However, one of the limitations of using N,N-dimethyl-2-(N-methyl5,6-dichloropyridine-3-sulfonamido)acetamide is its limited solubility in water, which may affect its bioavailability in vivo.
Orientations Futures
There are several future directions for the research on N,N-dimethyl-2-(N-methyl5,6-dichloropyridine-3-sulfonamido)acetamide. One potential direction is to investigate its potential use as a therapeutic agent for various diseases such as cancer and Alzheimer's disease. Another direction is to explore the mechanism of action of N,N-dimethyl-2-(N-methyl5,6-dichloropyridine-3-sulfonamido)acetamide in more detail to better understand its pharmacological effects. Furthermore, there is a need to develop more efficient synthesis methods for N,N-dimethyl-2-(N-methyl5,6-dichloropyridine-3-sulfonamido)acetamide to improve its yield and purity.
Méthodes De Synthèse
The synthesis of N,N-dimethyl-2-(N-methyl5,6-dichloropyridine-3-sulfonamido)acetamide involves the reaction of N-methyl-5,6-dichloropyridine-3-sulfonyl chloride with N,N-dimethylacetamide in the presence of a base such as triethylamine. The reaction results in the formation of N,N-dimethyl-2-(N-methyl5,6-dichloropyridine-3-sulfonamido)acetamide as a white solid with a yield of approximately 70-80%. The purity of the compound can be further increased by recrystallization.
Propriétés
IUPAC Name |
2-[(5,6-dichloropyridin-3-yl)sulfonyl-methylamino]-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N3O3S/c1-14(2)9(16)6-15(3)19(17,18)7-4-8(11)10(12)13-5-7/h4-5H,6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIYHYFCBRJLHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN(C)S(=O)(=O)C1=CC(=C(N=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2387786.png)



![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid](/img/structure/B2387793.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2387795.png)
![2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2387796.png)
![tert-butyl N-[1-(5-bromopyrimidin-2-yl)cyclopropyl]carbamate](/img/structure/B2387797.png)
![1-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-[6-(trifluoromethyl)pyridin-3-yl]oxyethanamine;dihydrochloride](/img/structure/B2387798.png)

![2-(2-chlorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone](/img/structure/B2387801.png)


![4,6-Dimethyl-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B2387806.png)